molecular formula C7H13N3O2 B164344 (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide CAS No. 134453-09-1

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide

Cat. No. B164344
M. Wt: 171.2 g/mol
InChI Key: ONNFYALWDACEBK-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide, also known as proline-2-carboxylic acid, is a naturally occurring amino acid derivative. It is a chiral molecule with two enantiomers, (4S,5S)- and (4R,5R)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide. The (4S,5S)-enantiomer is the biologically active form of the molecule and is widely used in scientific research.

Mechanism Of Action

The exact mechanism of action of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide is not fully understood. However, it is known to interact with various enzymes and receptors in the body, including the GABA receptor and the NMDA receptor. It has also been shown to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase, and to decrease the levels of reactive oxygen species in cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide in lab experiments is its ability to control the stereochemistry of reactions. It is also a readily available and cost-effective building block for peptide and protein synthesis. However, one limitation of using (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide is its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use in the development of new drugs with improved efficacy and reduced toxicity. Additionally, there is ongoing research into the mechanism of action of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide and its interactions with various enzymes and receptors in the body.

Synthesis Methods

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of proline with an appropriate reagent, such as acetic anhydride, to form the desired product. Enzymatic synthesis involves the use of enzymes, such as proline dehydrogenase, to catalyze the conversion of proline to (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide.

Scientific Research Applications

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of peptides and proteins. It is also used as a chiral auxiliary in organic synthesis to control the stereochemistry of reactions. Additionally, it has been used in the development of new drugs and as a potential therapeutic agent for various diseases.

properties

CAS RN

134453-09-1

Product Name

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide

Molecular Formula

C7H13N3O2

Molecular Weight

171.2 g/mol

IUPAC Name

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide

InChI

InChI=1S/C7H13N3O2/c1-3(2)4-5(6(8)11)10-7(12)9-4/h3-5H,1-2H3,(H2,8,11)(H2,9,10,12)/t4-,5-/m0/s1

InChI Key

ONNFYALWDACEBK-WHFBIAKZSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](NC(=O)N1)C(=O)N

SMILES

CC(C)C1C(NC(=O)N1)C(=O)N

Canonical SMILES

CC(C)C1C(NC(=O)N1)C(=O)N

synonyms

4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI)

Origin of Product

United States

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